Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine
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Overview
Description
Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is a chemical compound with the molecular formula C16H24N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine typically involves the reaction of benzylamine with cyclopropyl-piperidin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-piperidin-3-ylmethyl-amine
- Benzyl-piperidin-3-ylmethyl-amine
- Cyclopropyl-benzyl-amine
Uniqueness
Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties.
Biological Activity
Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Investigations have shown that this compound exhibits significant antimicrobial activity against a range of pathogens.
- Antiviral Effects : It has been explored for potential antiviral applications, particularly in inhibiting viral replication.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which is crucial for its therapeutic potential.
- Receptor Binding : Studies indicate that it interacts with various receptors, influencing cellular signaling pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and exerting its biological effects. For instance, it has been shown to bind to the sigma-1 receptor, which plays a role in pain modulation and neuroprotection .
Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 40 |
Multi-drug resistant S. aureus | 30 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Antiviral Effects
Research has indicated that this compound may inhibit viral replication. In vitro studies demonstrated a reduction in viral load in treated cell cultures compared to controls, indicating its potential as an antiviral therapeutic .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it showed promising results in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition constant (Ki) values were reported in the low nanomolar range, indicating strong binding affinity .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to understand its unique properties better:
Compound | Biological Activity | Unique Features |
---|---|---|
Cyclopropyl-piperidin-3-ylmethyl-amine | Moderate enzyme inhibition | Lacks benzyl group |
Benzyl-piperidin-3-ylmethyl-amine | Strong receptor binding | No cyclopropyl moiety |
Benzyl-cyclopropyl-(R)-piperidin-3-ylamine | Enhanced receptor interaction | Chirality influences activity |
This table illustrates how the presence of both benzyl and cyclopropyl groups in this compound contributes to its distinct biological profile.
Properties
IUPAC Name |
N-benzyl-N-(piperidin-3-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-14(6-3-1)12-18(16-8-9-16)13-15-7-4-10-17-11-15/h1-3,5-6,15-17H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRSLQPQXNFITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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